molecular formula C7H12ClN3O2 B2677292 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride CAS No. 2225147-03-3

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride

Cat. No.: B2677292
CAS No.: 2225147-03-3
M. Wt: 205.64
InChI Key: PTFMGYXDNHPOSW-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a triazole-based compound featuring a propanoic acid backbone and a 4,5-dimethyl-substituted triazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-8-9-6(10(5)2)3-4-7(11)12;/h3-4H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFMGYXDNHPOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable propanoic acid derivative under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Propanoic Acid Moieties

Compound 3a : 3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid
  • Structure : Differs in triazole substituents (3-methylphenyl, phenyl, sulfanylidene) versus the target compound’s 4,5-dimethyl groups.
  • Properties: Melting point: 183–184°C (ethanol-water mixture) . Synthesis: Achieved via alkaline hydrolysis followed by HCl acidification (92% yield) .
  • Comparison : The phenyl and sulfanylidene groups in Compound 3a likely increase aromatic interactions and hydrogen bonding, contributing to its higher melting point compared to the dimethyl-substituted target compound. The absence of sulfanylidene in the target may reduce redox reactivity.
Ronacaleret Hydrochloride
  • Structure: Contains a difluorophenyl-propanoic acid moiety linked to a complex indenyl-alkylamine group .
  • Application : Used in osteoporosis treatment due to its calcium-sensing receptor modulation .
  • Comparison: While both compounds are hydrochloride salts of propanoic acid derivatives, Ronacaleret’s larger, fluorinated structure confers specific biological targeting, unlike the simpler triazole-based target compound.

Triazole Derivatives with Varied Functional Groups

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole Hydrochloride
  • Structure: Shares the 4,5-dimethyl-triazole core but replaces propanoic acid with a chloromethyl group .
  • Applications : Used in organic synthesis and pharmaceuticals (e.g., as an alkylating agent) .

Propanoic Acid Derivatives with Non-Triazole Heterocycles

3-(Piperidin-3-yl)propanoic Acid Hydrochloride
  • Structure : Features a piperidine ring instead of a triazole .
  • Applications : Used in material science for polymer modification and as a biochemical tool .
  • Comparison : The piperidine ring introduces basicity and conformational flexibility, contrasting with the planar, aromatic triazole ring in the target compound. This difference influences solubility and molecular recognition in biological contexts.
3-(Pentylamino)propanoic Acid Hydrochloride
  • Structure: Contains a pentylamino group attached to propanoic acid .
  • Synthesis : Likely involves Michael addition or condensation reactions, followed by salt formation .
  • However, the triazole’s aromaticity may improve thermal stability.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Substituents Melting Point (°C) Applications
Target Compound* C₈H₁₂N₃O₂·HCl 4,5-dimethyl-triazole, propanoic acid N/A Pharmaceuticals, material science
3a C₁₉H₁₈N₃O₂S 3-methylphenyl, sulfanylidene 183–184 Organic intermediates
3-(Chloromethyl)-4,5-dimethyl-triazole C₅H₈ClN₃·HCl Chloromethyl, 4,5-dimethyl N/A Synthetic chemistry
Ronacaleret HCl C₂₅H₃₁F₂NO₄·HCl Difluorophenyl, indenyl-alkylamine N/A Osteoporosis treatment
3-(Piperidin-3-yl)propanoic acid HCl C₈H₁₅NO₂·HCl Piperidine N/A Polymer science, biochemistry

Key Insights from Structural Comparisons

  • Lipophilicity vs. Solubility: The 4,5-dimethyl groups on the triazole ring balance lipophilicity and solubility, contrasting with phenyl (higher lipophilicity in Compound 3a) or alkylamino (higher permeability in 3-(pentylamino)propanoic acid) groups .
  • Biological Activity: Triazole rings often enhance binding to metalloenzymes or receptors, while propanoic acid groups facilitate ionic interactions in active sites (e.g., similar to Ronacaleret’s mechanism) .
  • Synthetic Flexibility : The target compound’s triazole core allows for modular derivatization, as seen in and , enabling tailored applications in drug discovery .

Biological Activity

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of triazole derivatives. This article explores its biological activity, including anti-inflammatory, antimicrobial, and immunomodulatory effects, supported by relevant data and findings from various studies.

  • Molecular Formula : C7H14N4·HCl
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 1248021-27-3

The biological activity of triazole derivatives like 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding and other interactions that can modulate various biological processes.

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of several triazole derivatives, including 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride:

  • Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). The reduction in TNF-α was observed to be between 44% and 60% , indicating a strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that:

  • The triazole derivatives exhibited notable antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus . Compounds with similar structures have shown varying degrees of effectiveness depending on their substituents .

Immunomodulatory Effects

Research has demonstrated that the compound can modulate both innate and adaptive immune responses:

  • Cytokine Release : It enhanced the production of anti-inflammatory cytokine IL-10 while inhibiting pro-inflammatory cytokines. This dual action suggests potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation .

Comparative Data Table

Biological ActivityMeasurement MethodResults
Anti-inflammatoryPBMC culture with LPS stimulationTNF-α reduction by 44%-60%
AntimicrobialAgar diffusion methodEffective against E. coli & S. aureus
ImmunomodulatoryCytokine release assayIncreased IL-10 production

Case Studies

  • Case Study on Inflammation : A study involving human PBMCs showed that treatment with 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride led to a significant decrease in TNF-α levels at doses of 50 µg/mL, highlighting its potential for managing inflammatory responses in clinical settings .
  • Antimicrobial Efficacy : In laboratory settings, the compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity, particularly effective against Gram-positive bacteria. This positions it as a candidate for further development in antimicrobial therapies .

Q & A

Q. Example Modification :

DerivativeBioactivity (IC50)Solubility (mg/mL)
Parent compound10 µM2.1
Methyl ester8 µM4.5
Fluorinated analog5 µM3.8

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often stem from oversimplified models. Solutions include:
  • Multi-Scale Modeling : Combine DFT with coarse-grained MD to capture solvent and protein flexibility .
  • Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and compare with simulations .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., force field inaccuracies) .

Data Analysis and Integration

Q. What statistical frameworks are suitable for analyzing dose-response relationships in bioassays?

  • Methodological Answer :
  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism .
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values .
  • Machine Learning : Train classifiers (e.g., random forests) to predict bioactivity from structural descriptors .

Interdisciplinary Approaches

Q. How can chemical reaction design platforms (e.g., ICReDD) accelerate the development of derivatives?

  • Methodological Answer : Platforms like ICReDD integrate quantum chemistry, cheminformatics, and high-throughput experimentation to:
  • Predict Reaction Pathways : Identify feasible synthetic routes using transition state calculations .
  • Optimize Conditions : Machine learning to prioritize solvent/catalyst combinations .
  • Feedback Loops : Experimental data refine computational models iteratively .

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